molecular formula C13H12BClO3 B1522633 (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid CAS No. 1256358-74-3

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid

Cat. No.: B1522633
CAS No.: 1256358-74-3
M. Wt: 262.5 g/mol
InChI Key: CZSNGGUCHUTFIJ-UHFFFAOYSA-N
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Description

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid is a specialized aryl boronic acid compound serving as a versatile building block in organic synthesis and pharmaceutical research. This chemical features a boronic acid functional group attached to a phenyl ring that is further substituted with a (3-chlorophenoxy)methyl moiety. Boronic acids like this are known for their stability, ease of handling, and low toxicity, making them crucial intermediates for constructing complex molecules . Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . This reaction is a powerful tool for synthesizing biaryl structures, which are common scaffolds in many active pharmaceutical ingredients and functional materials. The unique structure of this compound, incorporating a chlorinated ether linkage, may be utilized to modulate the physicochemical and pharmacokinetic properties of target molecules, potentially improving selectivity and biological activity . As a Lewis acid, the boronic acid group can also reversibly interact with diols and amines, forming cyclic esters that are useful in supramolecular chemistry, sensor development, and as protective groups in multi-step syntheses . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-[(3-chlorophenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSNGGUCHUTFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681346
Record name {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-74-3
Record name {2-[(3-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme and Conditions

This classical method involves coupling an aryl halide with a boron reagent under palladium catalysis. For (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid, the typical synthetic precursor is an aryl halide such as 3-bromo-(2-chlorophenoxy)methylbenzene.

  • Catalyst : Pd(PPh₃)₄ or similar palladium complexes
  • Boronic Ester Source : Boronic esters or boronic acid derivatives (e.g., pinacolborane)
  • Solvent System : Biphasic mixture such as tetrahydrofuran (THF) and water
  • Temperature : 80–100°C optimized for yield and selectivity
  • Base : Commonly potassium carbonate or sodium hydroxide to facilitate transmetalation

Mechanism

The palladium catalyst facilitates oxidative addition of the aryl halide, transmetalation with the boron reagent, and reductive elimination to form the C-C bond, yielding the boronic acid product.

Metal-Catalyzed Direct C-H Borylation

Reaction Scheme and Conditions

This more recent approach bypasses the need for pre-functionalized halides by directly borylating the aromatic C-H bond using transition metal catalysts.

  • Catalyst : Iridium complexes such as [Ir(COD)(OMe)]₂
  • Ligands : 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) for regioselectivity
  • Boron Source : Pinacolborane (HBpin)
  • Solvent : Typically inert solvents like toluene or dioxane
  • Temperature : 80–100°C

Regioselectivity Control

Regioselectivity is a critical challenge. Temporary directing groups (e.g., sulfonyl or carbonyl) can be introduced to guide borylation selectively to the 3-position on the phenyl ring. Computational studies (DFT) assist in predicting optimal catalysts and ligands for regioselectivity.

Advantages and Limitations

  • Advantages : Direct functionalization, fewer steps, potentially greener synthesis
  • Limitations : Requires catalyst optimization, potential for lower yields if regioselectivity is poor

Comparative Summary of Preparation Methods

Feature Suzuki-Miyaura Cross-Coupling Metal-Catalyzed Direct C-H Borylation
Starting Material Aryl halide (e.g., bromide) Aromatic C-H bond
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄) Iridium complexes (e.g., [Ir(COD)(OMe)]₂)
Boron Source Boronic esters or acids Pinacolborane (HBpin)
Reaction Temperature 80–100°C 80–100°C
Regioselectivity Control High, depends on halide position Requires directing groups or ligand optimization
Number of Steps Multi-step (halogenation + coupling) Single-step direct functionalization
Yield Generally high Variable, depends on catalyst and conditions
Environmental Considerations Uses organic solvents, metal catalyst residues Potentially greener, fewer reagents

Analytical Data and Purity Considerations

Impurity Profiling

Impurities such as carboxy phenyl boronic acid and methyl phenyl boronic acid derivatives can arise during synthesis. Quantification is essential for quality control.

Impurity Mean Concentration (ppm) %RSD (Relative Standard Deviation)
Carboxy Phenyl Boronic Acid 10,596.1 6.1
Methyl Phenyl Boronic Acid 21,000.9 1.9

Table 1: Impurity Analysis Data (n=7)

Analytical Techniques

  • LC-MS/MS : High sensitivity (~0.1 ppm detection limit) for genotoxic impurities
  • ¹H NMR : Structural confirmation
  • ICP-MS : Trace metal analysis for catalyst residues

Strategies to Prevent Protodeboronation

The boronic acid group is susceptible to protodeboronation, especially under acidic conditions. To mitigate this:

  • Protection as MIDA Boronates : Stabilizes the boronic acid during harsh reactions; deprotection occurs post-synthesis.
  • Reaction Conditions : Conduct reactions at low temperatures (≤0°C) and buffered pH (7–8) to minimize decomposition.

Research Findings and Optimization Notes

  • Ligand Selection : Bulky ligands like 1,2-bis(diphenylphosphino)ethane improve regioselectivity by suppressing side reactions.
  • Directing Groups : Temporary sulfonyl or carbonyl groups enhance regioselective borylation.
  • Computational Approaches : DFT calculations predict transition-state energies, guiding catalyst and ligand choice.
  • Batch Consistency : Multivariate statistical analysis (e.g., PCA) helps identify batch outliers and optimize process control.

Summary Table of Key Parameters

Parameter Suzuki-Miyaura Cross-Coupling Direct C-H Borylation
Catalyst Pd(PPh₃)₄ [Ir(COD)(OMe)]₂
Boron Source Boronic ester/acid Pinacolborane (HBpin)
Solvent THF/H₂O Toluene or dioxane
Temperature 80–100°C 80–100°C
Base K₂CO₃ or NaOH Not required
Regioselectivity Control Halide position Directing groups, ligands
Yield High Moderate to high
Impurity Control LC-MS/MS, NMR, ICP-MS LC-MS/MS, NMR, ICP-MS
Protodeboronation Prevention MIDA protection, low temp MIDA protection, low temp

Chemical Reactions Analysis

Types of Reactions

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce phenols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

  • One of the primary applications of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the synthesis of biaryl compounds that are essential intermediates in pharmaceuticals and agrochemicals .

Reaction Conditions and Mechanism

  • Typical conditions for these reactions include:
    • Catalysts : Palladium acetate or palladium chloride
    • Bases : Potassium carbonate or sodium carbonate
    • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Temperature : 80-100°C under an inert atmosphere (argon or nitrogen)

The mechanism involves oxidative addition, transmetalation, and reductive elimination, facilitating the formation of the desired biaryl products.

Medicinal Chemistry

Development of Drug Candidates

  • Boronic acids, including this compound, have been investigated for their potential in drug development. They exhibit various biological activities such as anticancer, antibacterial, and antiviral properties. For instance, derivatives of boronic acids are being explored for their use as proteasome inhibitors in cancer therapy .

Case Study: Vaborbactam

  • Vaborbactam is a cyclic boronic acid that has been approved for clinical use as a β-lactamase inhibitor. It is used in combination with antibiotics to treat infections caused by resistant bacteria. The mechanism of action involves binding to the active site of β-lactamases, preventing them from hydrolyzing β-lactam antibiotics .

Material Science

Functionalized Polymers

  • Boronic acid derivatives have been utilized to create responsive materials. For example, polymers functionalized with this compound can respond to changes in pH or sugar concentrations, making them suitable for drug delivery systems and biosensors .

Sensing Applications

  • These compounds are also employed in the development of fluorescence probes for detecting specific ions such as Fe³⁺ and F⁻ in biological and environmental samples. This application is crucial for bioimaging and environmental monitoring.

Environmental Applications

Electrochemical Degradation Studies

  • Research has shown that boronic acids can play a role in the electrochemical degradation of pollutants such as clofibric acid. Techniques like anodic oxidation are being explored for wastewater treatment, highlighting the environmental significance of these compounds.

Data Tables

Application AreaSpecific Use CaseKey Findings/Notes
Organic SynthesisSuzuki-Miyaura ReactionsForms biaryl compounds; essential for pharmaceuticals
Medicinal ChemistryDrug DevelopmentAnticancer properties; example: Vaborbactam
Material ScienceResponsive PolymersSuitable for drug delivery and biosensing
Environmental ScienceElectrochemical DegradationEffective in treating wastewater pollutants

Mechanism of Action

The mechanism of action of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity. This interaction is particularly important in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid can be contextualized by comparing it to structurally related boronic acids. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reactivity Profile Applications References
This compound C₁₃H₁₁BClO₃ -B(OH)₂, -(3-Cl-phenoxy)methyl Moderate steric hindrance; enhanced stability in aqueous conditions due to ether linkage. Suzuki couplings, drug intermediates
3-Chlorophenylboronic acid C₆H₅BClO₂ -B(OH)₂, -Cl (para) High electronic activation; minimal steric hindrance. Catalytic reactions, sensors
(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid C₈H₉BClO₄ -B(OH)₂, -Cl, -OCH₂OCH₃ Enhanced solubility due to methoxymethoxy group; selective reactivity in polar solvents. Medicinal chemistry, agrochemicals
(2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid C₇H₆BClFO₃ -B(OH)₂, -Cl, -F, -OCH₃ Balanced electronic effects (Cl/F); methoxy improves regioselectivity. Fluorinated drug synthesis
Phenylboronic acid C₆H₇BO₂ -B(OH)₂ (unsubstituted) Baseline reactivity; limited steric/electronic modulation. General organic synthesis

Key Findings from Comparative Studies

Electronic Effects: The 3-chlorophenoxy group in the target compound introduces stronger electron-withdrawing effects compared to simple chloro-substituted analogs (e.g., 3-chlorophenylboronic acid), accelerating oxidative addition in cross-coupling reactions . Methoxymethoxy or fluoro substituents in analogs (e.g., (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid) enhance solubility but reduce electrophilicity due to electron-donating groups .

Steric Hindrance: The phenoxymethyl group in the target compound creates moderate steric bulk, improving selectivity in coupling reactions compared to unsubstituted phenylboronic acids . Compounds like (2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid exhibit higher steric demands due to multiple substituents, which can slow reaction kinetics .

Stability and Solubility: The ether linkage in this compound enhances stability in aqueous media compared to esters or halides, making it suitable for bioconjugation . Analogs with trifluoromethyl or nitro groups (e.g., (2-Methoxy-5-nitropyridin-3-yl)boronic acid) show lower thermal stability due to electron-deficient aromatic systems .

Biological Activity: While the target compound is primarily a synthetic intermediate, structurally similar boronic acids with amino or hydroxymethyl groups (e.g., (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid) demonstrate protease inhibition or antimicrobial activity .

Biological Activity

(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. Boronic acids are known for their ability to interact with various biological targets, including enzymes and proteins, which can lead to significant therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Research indicates that this compound may exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells.
  • Interaction with Proteasomes : Boronic acids can bind to proteasomes, affecting protein degradation and influencing cell cycle progression .
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and causing cell cycle arrest .

Antiproliferative Activity

A study evaluating the antiproliferative effects of phenylboronic acid derivatives found that this compound exhibited significant activity across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the sulforhodamine B (SRB) assay after 72 hours of treatment.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mode of Action
A2780 (Ovarian)15Apoptosis induction via caspases
MCF7 (Breast)30Cell cycle arrest
A549 (Lung)25Proteasome inhibition

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the phenyl and chlorophenoxy groups can significantly alter its binding affinity and biological effects. For instance, the presence of a chlorinated aromatic group enhances interactions with biological targets, making it a promising candidate for drug development.

Table 2: Comparison of Similar Boronic Acids

Compound NameStructure CharacteristicsUnique Features
4-Bromophenylboronic AcidBromine substituent on phenylHigher reactivity in Suzuki reactions
4-Fluorophenylboronic AcidFluorine substituent on phenylEnhanced selectivity in biological assays
3-Chlorophenylboronic AcidChlorine on phenyl ringSimilar reactivity but different activity

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that this compound effectively inhibits the growth of ovarian cancer cells, leading to significant reductions in cell viability compared to control groups .
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound resulted in G2/M phase arrest in cancer cells, correlating with increased caspase-3 activity and morphological changes indicative of apoptosis .

Q & A

Q. What are the common synthetic routes for (2-((3-Chlorophenoxy)methyl)phenyl)boronic acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. A common route includes:

Suzuki-Miyaura Coupling : Reacting a halogenated phenylboronic acid derivative with 3-chlorophenoxymethyl groups under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or dioxane, with a base (K₂CO₃ or NaOAc) .

Protection/Deprotection : Use of protecting groups (e.g., pinacol ester) to stabilize the boronic acid during alkylation or etherification steps .

  • Characterization : Intermediates are validated via LC-MS/MS (to detect impurities like carboxylated byproducts, as shown in ) and NMR (¹H/¹³C) to confirm substitution patterns .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer :
  • LC-MS/MS Analysis : Quantifies genotoxic impurities (e.g., carboxylated or methylated boronic acids) with a limit of detection (LOD) ≤10 ppm. For example, carboxylated analogs show retention times distinct from the target compound, with %RSD <6% for reproducibility .
  • HPLC with UV/Vis Detection : Validates purity >97% using C18 columns and acetonitrile/water gradients. Relative retention times are compared against certified reference standards .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid to minimize side products?

  • Methodological Answer :
  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos enhances selectivity for aryl-aryl couplings, reducing homocoupling byproducts .
  • Solvent/Base Optimization : Use of EtOH/H₂O mixtures with Na₂CO₃ improves solubility and reduces boronic acid protodeboronation. Microwave-assisted synthesis (e.g., 100°C, 20 min) increases yields by 15–20% compared to conventional heating .
  • Additives : Adding tetrabutylammonium bromide (TBAB) stabilizes the boronate intermediate, suppressing aryl halide hydrolysis .

Q. What strategies address discrepancies in catalytic efficiency when using this compound in cross-coupling reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Electronic Effects : The electron-withdrawing 3-chlorophenoxy group reduces boronic acid reactivity. Compensate by using electron-rich palladium catalysts (e.g., Pd(PCy₃)₂) or increasing reaction temperature to 90–110°C .
  • Competitive Inhibition : Co-occurring impurities (e.g., methylphenylboronic acid) can inhibit catalysis. Pre-purify the boronic acid via recrystallization (ethanol/water) to achieve >99% purity .

Q. How does the steric and electronic profile of this compound influence its reactivity in non-Suzuki reactions?

  • Methodological Answer :
  • Petasis Borono-Mannich Reaction : The bulky 3-chlorophenoxy group slows imine addition, requiring longer reaction times (24–48 hrs) or Lewis acid catalysts (e.g., Cu(OTf)₂) to activate the imine .
  • Rh-Catalyzed Additions : In alkene hydroboration, the compound’s steric hindrance favors β-hydride elimination, producing styrene derivatives. Mitigate this by using low-temperature conditions (−20°C) and excess boronic acid (2 eq) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid
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(2-((3-Chlorophenoxy)methyl)phenyl)boronic acid

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